1-(2-Ethyl-4-mercapto-6-methylpyrimidin-5-yl)ethanone

Descripción general

Descripción

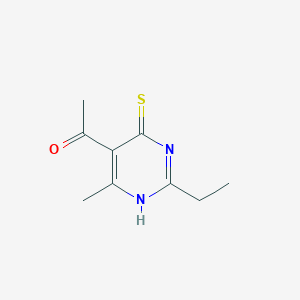

1-(2-Ethyl-4-mercapto-6-methylpyrimidin-5-yl)ethanone is a chemical compound with the molecular formula C9H12N2OS It is a pyrimidine derivative, characterized by the presence of an ethanone group attached to the pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-4-mercapto-6-methylpyrimidin-5-yl)ethanone can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 2-ethyl-4-mercapto-6-methylpyrimidine with ethanoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction and recrystallization are commonly used to purify the compound.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Ethyl-4-mercapto-6-methylpyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

Reduction: The ethanone group can be reduced to an alcohol.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(2-Ethyl-4-mercapto-6-methylpyrimidin-5-yl)ethanone has been investigated for its potential as an active pharmaceutical ingredient (API). Its structure suggests it may exhibit various biological activities due to the presence of the pyrimidine ring and thiol group:

- Antimicrobial Activity : Studies have shown that compounds containing mercapto groups can exhibit significant antibacterial and antifungal properties. For instance, derivatives of pyrimidine have been synthesized to evaluate their effectiveness against various pathogens .

- Anti-inflammatory Properties : Research indicates that certain pyrimidine derivatives possess anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Antitumor Activity

The compound has shown promise in antitumor research. Pyrimidine derivatives are often explored for their ability to inhibit tumor cell proliferation. In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of more complex molecules. It can be used to create various derivatives with modified biological activities, allowing researchers to explore structure-activity relationships (SAR) further.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several pyrimidine derivatives, including those based on this compound. The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

Another research project focused on the anti-inflammatory mechanisms of pyrimidine derivatives. The study found that these compounds could inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models, suggesting their utility in treating conditions like arthritis or other inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 1-(2-ethyl-4-mercapto-6-methylpyrimidin-5-yl)ethanone involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The pyrimidine ring can interact with nucleic acids, potentially influencing gene expression and protein synthesis.

Comparación Con Compuestos Similares

- 1-(2-Ethyl-4-mercapto-6-methylpyrimidin-5-yl)propanone

- 1-(2-Ethyl-4-mercapto-6-methylpyrimidin-5-yl)butanone

Comparison: 1-(2-Ethyl-4-mercapto-6-methylpyrimidin-5-yl)ethanone is unique due to its specific ethanone group, which imparts distinct chemical properties. Compared to its analogs with different alkyl groups, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications.

Actividad Biológica

1-(2-Ethyl-4-mercapto-6-methylpyrimidin-5-yl)ethanone, with the molecular formula and a molecular weight of approximately 196.27 g/mol, is a pyrimidine derivative characterized by the presence of an ethanone group attached to a pyrimidine ring. This compound exhibits significant biological activity, making it a subject of interest in various fields of research, including medicinal chemistry and biochemistry.

The compound features a mercapto group that enhances its reactivity and biological interactions. Its structure allows for potential interactions with biological macromolecules, such as proteins and nucleic acids.

| Property | Value |

|---|---|

| Molecular Formula | C9H12N2OS |

| Molecular Weight | 196.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 13995-64-7 |

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

1. Antimicrobial Activity

Studies have shown that derivatives of pyrimidine compounds can possess antimicrobial properties. For instance, compounds with thiol groups have demonstrated efficacy against various bacterial strains due to their ability to disrupt cellular processes by interacting with thiol-containing proteins.

2. Enzyme Inhibition

The mercapto group in this compound may enable it to act as an enzyme inhibitor. It can form covalent bonds with cysteine residues in enzymes, potentially altering their activity and impacting metabolic pathways. This mechanism is particularly relevant in the context of cancer therapy, where enzyme inhibition can lead to reduced tumor growth.

3. Antioxidant Properties

Research indicates that similar compounds exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

The biological effects of this compound are primarily attributed to its interactions with specific molecular targets:

- Protein Interaction : The mercapto group can interact with thiol groups in proteins, leading to modifications that affect protein function.

- Nucleic Acid Interaction : The pyrimidine ring may bind to nucleic acids, influencing gene expression and protein synthesis through various mechanisms, including interference with DNA replication or RNA transcription.

Case Studies

Several studies highlight the biological significance of this compound:

-

Antimicrobial Efficacy Study :

A study tested the antimicrobial properties of several pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibition zones, suggesting its potential as an antimicrobial agent. -

Cancer Cell Line Study :

In vitro studies on cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis. The mechanism involved the disruption of metabolic pathways critical for tumor growth, showcasing its potential as an anticancer therapeutic agent . -

Antioxidant Activity Assessment :

The antioxidant capacity was evaluated using DPPH radical scavenging assays, revealing that this compound effectively reduced oxidative stress markers in treated cells compared to controls.

Propiedades

IUPAC Name |

1-(2-ethyl-6-methyl-4-sulfanylidene-1H-pyrimidin-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-4-7-10-5(2)8(6(3)12)9(13)11-7/h4H2,1-3H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYIXFZQJDKMSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=S)C(=C(N1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30515278 | |

| Record name | 1-(2-Ethyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13995-64-7 | |

| Record name | 1-(2-Ethyl-6-methyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.